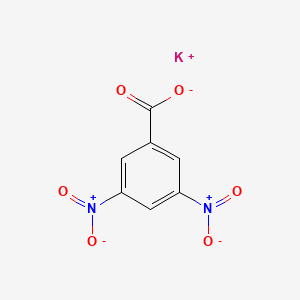

Potassium;3,5-dinitrobenzoate

Description

Contextualization within Semi-Organic Materials Research

Potassium;3,5-dinitrobenzoate (B1224709), often abbreviated as KDNB, is classified as a semi-organic material. aip.org This category of materials represents a strategic approach in materials science, aiming to synergize the properties of both organic and inorganic substances. aip.org The fundamental goal is to combine the high optical polarizability and flexibility of organic molecules with the superior thermal and mechanical stability of inorganic compounds. aip.orgrsc.org In the case of KDNB, this is achieved by synthesizing the material from an organic compound, 3,5-dinitrobenzoic acid, and an inorganic compound, potassium hydroxide (B78521). aip.org The resulting structure consists of a potassium (K+) cation and a 3,5-dinitrobenzoate (C₇H₃N₂O₆⁻) anion. lsmu.lt This combination of an organic anion and an inorganic cation places KDNB firmly within the class of semi-organic crystals, which are explored for their enhanced chemical stability, optical quality, and mechanical hardness. aip.org

Significance in Advanced Functional Materials Science

The significance of Potassium;3,5-dinitrobenzoate in materials science is primarily linked to its nonlinear optical (NLO) properties. aip.org Specifically, it is investigated for its third-order NLO characteristics, which are crucial for a variety of advanced photonic and optoelectronic applications. aip.orgscispace.com These applications may include optical switching, optical memory storage, and frequency conversion technologies. scispace.com The semi-organic nature of KDNB provides distinct advantages, such as increased thermal, mechanical, and chemical stabilities compared to purely organic materials. aip.org The structure of the 3,5-dinitrobenzoate anion, with its electron-withdrawing nitro groups, contributes to the molecule's high polarizability, a key factor for NLO activity. aip.org Researchers are interested in such materials because they offer a flexible pathway for developing new functional materials applicable across a wide range of frequencies. aip.org The compound's good optical transparency in the visible and near-infrared regions further enhances its suitability for optical device applications. rsc.orgresearchgate.netrsc.org

Overview of Contemporary Research Trajectories

Current research on this compound is largely centered on the growth of high-quality single crystals and the comprehensive characterization of their properties. The most common method used for crystal growth is the slow evaporation solution technique (SEST). aip.orgrsc.orgresearchgate.netrsc.org

Once suitable crystals are grown, they undergo a battery of characterization studies:

Structural Analysis : Single-crystal X-ray diffraction (XRD) is employed to confirm the crystal structure. Studies consistently report that KDNB crystallizes in a monoclinic system with the space group C2/c. aip.orgrsc.orglsmu.lt

Optical Properties : UV-Vis-NIR spectroscopy is used to analyze the material's optical transmittance window, its lower cut-off wavelength, and to calculate the optical band gap. aip.orgresearchgate.netrsc.org KDNB shows good transparency in the visible and near-IR region, from approximately 410 nm to 1100 nm. researchgate.netrsc.org Photoluminescence studies have also been conducted, indicating violet and blue emission. researchgate.netrsc.org

Nonlinear Optical (NLO) Characterization : The Z-scan technique is the standard method for evaluating the third-order NLO properties. aip.orgresearchgate.net This analysis measures key parameters such as the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ⁽³⁾). aip.orgresearchgate.netrsc.orgresearchgate.net

Mechanical and Thermal Stability : Vickers microhardness tests are performed to assess the mechanical stability and work hardening coefficient of the crystals. aip.orgrsc.org The thermal behavior is investigated using thermogravimetric and differential thermal analysis (TG-DTA) to determine the material's stability at elevated temperatures. researchgate.netrsc.org

Other Investigations : Additional studies include Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups, chemical etching to study crystalline perfection, and measurements of dielectric properties and laser damage threshold (LDT). aip.orgrsc.orgresearchgate.netrsc.org

This multi-faceted approach aims to build a complete profile of KDNB, evaluating its potential as a robust material for NLO devices.

Research Data on this compound

Crystallographic Properties

The structural parameters of this compound have been determined through single-crystal X-ray diffraction.

| Parameter | Reported Value | Crystal System | Space Group |

| a | 10.17 Å | Monoclinic | C2/c |

| b | 17.73 Å | Monoclinic | C2/c |

| c | 7.06 Å | Monoclinic | C2/c |

| β | 133.03º | Monoclinic | C2/c |

| Volume (V) | 931 ų | Monoclinic | C2/c |

| Data sourced from multiple studies. aip.orgrsc.org |

Third-Order Nonlinear Optical (NLO) Properties

Z-scan analysis using a He-Ne laser (λ = 632.8 nm) is commonly used to quantify the NLO response of KDNB.

| NLO Parameter | Symbol | Reported Value |

| Nonlinear Refractive Index | n₂ | -1.61 × 10⁻¹¹ m²/W |

| Nonlinear Absorption | β | -3.05 × 10⁻⁴ m/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 8.09 × 10⁻⁸ esu |

| Data sourced from AIP Publishing. aip.org |

Another study reports slightly different values, highlighting the sensitivity of these properties to crystal quality and experimental conditions. researchgate.net

| NLO Parameter | Symbol | Reported Value |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 2.4 × 10⁻⁶ esu |

| Data sourced from a 2017 study. researchgate.net |

Optical Transparency and Band Gap

Optical transmission studies define the spectral range in which the material can be effectively used for optical applications.

| Property | Reported Value |

| Optical Transparency Range | 410 – 1100 nm |

| UV Cut-off Wavelength | 380 nm |

| Data sourced from RSC Publishing and other studies. rsc.orgresearchgate.netrsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6.K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPYOHALYYGNOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3KN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Crystalline Potassium;3,5 Dinitrobenzoate

Solution Growth Techniques for Single Crystal Preparation

The generation of large, defect-free single crystals of potassium 3,5-dinitrobenzoate (B1224709) (KDNB) is predominantly achieved through solution-based methods. These techniques allow for slow, ordered growth, which is essential for obtaining crystals suitable for optical and structural analysis.

Slow Evaporation Solution Growth Methodologies

The most widely reported method for producing high-quality single crystals of potassium 3,5-dinitrobenzoate is the Slow Evaporation Solution Technique (SEST). researchgate.netrsc.orgresearchgate.net This method involves dissolving the synthesized KDNB salt in a suitable solvent to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over an extended period.

The process begins with the preparation of a saturated solution of KDNB in a chosen solvent system. This solution is typically filtered to remove any particulate impurities. The container holding the solution is covered, often with a perforated lid (e.g., paraffin (B1166041) paper with pinholes), to regulate the rate of evaporation. As the solvent evaporates, the concentration of the solute gradually increases beyond the saturation point, leading to nucleation and subsequent crystal growth. The slow rate of evaporation is critical to minimize the formation of defects and to allow the growth of larger, more perfect single crystals. researchgate.netresearchgate.net Good quality single crystals of KDNB have been successfully grown using this technique over several days at room temperature. rsc.org

Optimization of Crystallization Parameters (e.g., Temperature, Solvent Systems)

The quality and size of the resulting crystals are highly dependent on several experimental parameters, the optimization of which is a critical step in the crystal growth process.

Temperature: For potassium 3,5-dinitrobenzoate, single crystal growth is typically carried out at a constant, room temperature. researchgate.netrsc.org Maintaining a stable thermal environment is crucial, as temperature fluctuations can alter the solubility of the salt and the rate of solvent evaporation, potentially leading to the formation of polycrystalline material or introducing defects into the crystal lattice.

Solvent Systems: The choice of solvent is paramount in solution growth techniques. An ideal solvent should exhibit moderate solubility for the compound and have a relatively low evaporation rate. For KDNB, deionized water has been effectively used as a solvent. scispace.com In related syntheses of dinitrobenzoate salts and esters, various solvents and solvent mixtures are employed, such as methanol, ethanol, and ethanol/water mixtures, indicating that the polarity and hydrogen bonding capability of the solvent system are key factors. nih.gov The selection of the solvent directly influences the morphology and quality of the grown crystals.

| Parameter | Condition | Rationale |

| Growth Method | Slow Evaporation Solution Technique (SEST) | Allows for controlled, slow growth leading to higher quality single crystals. researchgate.netrsc.orgresearchgate.net |

| Temperature | Constant Room Temperature | Ensures stable solubility and evaporation rates, minimizing defects. researchgate.netrsc.org |

| Solvent | Deionized Water | Acts as a suitable solvent for the ionic salt, allowing for dissolution and subsequent crystallization. scispace.com |

Precursor Derivatization and Salt Formation Procedures

The creation of potassium 3,5-dinitrobenzoate begins with an acid-base reaction to form the salt from its precursors, followed by rigorous purification to ensure the high purity required for single crystal growth.

Reaction Schemes Involving 3,5-Dinitrobenzoic Acid and Potassium Hydroxide (B78521)

The synthesis of potassium 3,5-dinitrobenzoate is achieved through a straightforward acid-base neutralization reaction. The process involves reacting 3,5-Dinitrobenzoic acid with a stoichiometric amount of a potassium base, typically potassium hydroxide (KOH). google.com

The reaction is generally performed in an aqueous solution. 3,5-Dinitrobenzoic acid is dissolved in the solvent, and a solution of potassium hydroxide is added dropwise. The reaction proceeds as follows:

C₇H₄N₂O₆ (3,5-Dinitrobenzoic acid) + KOH (Potassium hydroxide) → C₇H₃KN₂O₆ (Potassium 3,5-dinitrobenzoate) + H₂O (Water)

The resulting product is the potassium salt of 3,5-dinitrobenzoic acid, which remains dissolved in the solution. nih.gov

| Reactant | Role |

| 3,5-Dinitrobenzoic Acid | Acidic Precursor |

| Potassium Hydroxide | Basic Precursor |

Purification and Recrystallization Protocols

After the initial synthesis, the crude potassium 3,5-dinitrobenzoate salt must be purified to remove unreacted starting materials and other impurities. Recrystallization is the standard method for this purification. scribd.com

The protocol involves dissolving the synthesized salt in a minimum amount of a suitable hot solvent. scribd.com For potassium 3,5-dinitrobenzoate, water is a common choice. Once the salt is fully dissolved, the solution is slowly cooled. As the temperature decreases, the solubility of the salt drops, causing the formation of pure crystals while the impurities remain dissolved in the mother liquor. scribd.com The solution is allowed to cool gradually to room temperature, and sometimes further cooled in an ice bath to maximize the yield of the purified crystals. scribd.com The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. scribd.com This process can be repeated multiple times to achieve the desired level of purity necessary for growing high-quality single crystals.

Advanced Spectroscopic and Diffraction Based Characterization in Research

Structural Elucidation through X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Lattice Parameter Determination

Single crystal X-ray diffraction is the definitive method for obtaining precise crystallographic data. In a notable study, the analysis of a Potassium 3,5-dinitrobenzoate (B1224709) (KDNB) crystal was conducted using a Bruker AXS Kappa APEX II CCD diffractometer with MoKα radiation (λ = 0.710 Å). aip.org This analysis provided the precise dimensions of the unit cell, which are the fundamental repeating units of the crystal lattice. The determined lattice parameters are crucial for defining the material's structural identity and are summarized in the table below. aip.org These experimental values have been shown to be in good agreement with previously reported literature, confirming the reproducibility of the crystal structure. aip.org

| Lattice Parameter | Value |

|---|---|

| a (Å) | 10.17 |

| b (Å) | 17.73 |

| c (Å) | 7.06 |

| β (°) | 133.03 |

| Volume (ų) | 931 |

Powder X-ray Diffraction for Crystalline Phase Purity Assessment

While single crystal XRD provides data from a single, perfect crystal, powder X-ray diffraction (PXRD) is an essential technique for assessing the bulk properties of a synthesized material. PXRD analysis is performed on a finely ground powder sample, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. For compounds like Potassium 3,5-dinitrobenzoate, PXRD is used to confirm that the synthesized bulk material consists of a single, uniform crystalline phase, free from impurities or other crystalline forms (polymorphs). erode-sengunthar.ac.inresearchgate.net The sharpness and position of the diffraction peaks in a PXRD pattern indicate the degree of crystallinity and confirm that the lattice structure corresponds to that determined from single-crystal analysis. researchgate.netrenishaw.com

Analysis of Crystal Systems and Space Groups

The data from single-crystal X-ray diffraction further allows for the classification of the crystal into one of the seven crystal systems and its specific space group. The crystal system describes the symmetry of the unit cell, while the space group provides a complete description of the symmetry elements within the crystal structure. Research has consistently shown that Potassium 3,5-dinitrobenzoate crystallizes in the monoclinic system. aip.org The specific space group for the compound has been identified as C2/c, which details the translational and rotational symmetry operations that map the crystal onto itself. aip.org This centrosymmetric space group is a key determinant of some of the material's physical properties. researchgate.net

Vibrational Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods used to probe the molecular vibrations of a compound. These techniques are instrumental in confirming the presence of specific functional groups and providing complementary information about the molecular structure of Potassium 3,5-dinitrobenzoate.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, wagging). acenet.edu This technique is particularly sensitive to polar bonds and is widely used to confirm the formation of a salt like Potassium 3,5-dinitrobenzoate and to identify its constituent functional groups. researchgate.netrsc.org The analysis of the dinitrobenzoate anion shows characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups and the carboxylate (COO⁻) group are prominent features in the spectrum. The table below details the expected vibrational assignments for the dinitrobenzoate moiety based on studies of closely related compounds. erode-sengunthar.ac.in

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~1642 | Asymmetric stretching | Carboxylate (C=O) |

| ~1538 | Asymmetric stretching | Nitro (NO₂) |

| ~1453 | Symmetric stretching | Carboxylate (C=O) |

| ~1347 | Symmetric stretching | Nitro (NO₂) |

| ~1109 | In-plane bending | Aromatic C-H |

| ~924 | Bending | C-N |

| ~724 | Out-of-plane bending | Aromatic C-H |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. renishaw.com It provides information about molecular vibrations that is complementary to FTIR. tum.de A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. tum.de Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra. For Potassium 3,5-dinitrobenzoate, FT-Raman spectroscopy has been utilized to further confirm the functional groups present. researchgate.net Analysis of the parent molecule, 3,5-dinitrobenzoic acid, shows characteristic Raman shifts for the symmetric stretching of the nitro groups. researchgate.net This technique is valuable for studying the vibrations of the aromatic ring and the nitro group functionalities, providing a more complete vibrational profile of the compound. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic and semi-organic compounds by probing the magnetic environments of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For the 3,5-dinitrobenzoate anion, the proton signals are characteristic of its substituted aromatic ring structure. In the related compound, 3,5-Dinitrobenzoic acid, ¹H NMR spectra show distinct chemical shifts for the aromatic protons. chemicalbook.com The proton on the second carbon (C2-H) of the benzene (B151609) ring typically appears as a triplet, while the protons on the fourth and sixth carbons (C4-H, C6-H) appear as a doublet. chemicalbook.com These signals are found in the downfield region of the spectrum due to the deshielding effect of the electron-withdrawing nitro groups and the carboxylate group. chemicalbook.com

For 3,5-Dinitrobenzoic acid, the parent compound to the anion in Potassium;3,5-dinitrobenzoate, specific chemical shifts have been recorded in different deuterated solvents. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for 3,5-Dinitrobenzoic Acid

| Proton Assignment | Shift (ppm) in DMSO-d₆ | Shift (ppm) in CDCl₃ |

|---|---|---|

| Aromatic H (at C4) | 9.026 | 9.014 |

| Aromatic H (at C2, C6) | 8.902 | 8.889 |

| Carboxylic Acid H | 13.6 | 13.0 |

Data sourced from ChemicalBook. chemicalbook.com

NMR analysis is a standard method for confirming the successful synthesis and structural integrity of 3,5-dinitrobenzoate compounds. researchgate.neterode-sengunthar.ac.in For instance, research on related materials like piperazinium 3,5-dinitrobenzoate and 8-hydroxyquinolinium 3,5-dinitrobenzoate has utilized ¹H NMR to elucidate and confirm their molecular structures. researchgate.neterode-sengunthar.ac.in The recorded spectra help verify the presence of the 3,5-dinitrobenzoate anion and the corresponding cation, ensuring the formation of the intended salt. erode-sengunthar.ac.in

Electronic Spectroscopy for Optical Transition Studies

Electronic spectroscopy techniques, such as UV-Vis-NIR and photoluminescence spectroscopy, are employed to investigate the optical properties of materials by examining the transitions of electrons between energy levels.

The optical quality of Potassium 3,5-dinitrobenzoate (KDNB) crystals has been assessed using UV-Vis-NIR spectroscopy. researchgate.netrsc.orgaip.org Studies show that the crystal possesses good optical transparency in the visible and near-infrared regions, specifically between 410 nm and 1100 nm. researchgate.netrsc.org This wide transparency window is a critical property for optical applications. The UV cut-off wavelength, which marks the onset of significant electronic absorption, was found to be 380 nm. aip.org Below this wavelength, the material becomes opaque. The crystal exhibits a high transmittance of 85% in its transparent region. aip.org

The optical band gap of a material, which is the energy difference between the valence band and the conduction band, can be determined from UV-Vis-NIR data. lcms.cz The analysis involves plotting the square of the product of the absorption coefficient (α) and photon energy (hν) against the photon energy (hν). aip.org Extrapolating the linear portion of this plot to the x-axis gives the value of the optical band gap. aip.org For the related compound sodium 3,5-dinitrobenzoate, the optical band gap was determined to be 3.7 eV. afjbs.com

Table 2: Optical Properties of Potassium 3,5-dinitrobenzoate (KDNB)

| Parameter | Value | Reference(s) |

|---|---|---|

| Optical Transparency Range | 410–1100 nm | researchgate.net, rsc.org |

| UV Cut-off Wavelength | 380 nm | aip.org |

| Maximum Transmittance | 85% | aip.org |

This table summarizes the linear optical properties of KDNB single crystals.

Photoluminescence (PL) spectroscopy is used to study the light emitted by a material after it absorbs photons. anufrievroman.com When Potassium 3,5-dinitrobenzoate is excited by a suitable light source, its photoluminescence spectrum shows sharp, broad emission peaks. researchgate.netrsc.org These emissions are identified as being in the violet and blue regions of the electromagnetic spectrum. researchgate.netrsc.org Similarly, studies on sodium 3,5-dinitrobenzoate also confirmed its suitability for violet emission applications based on its photoluminescence characteristics. afjbs.com This property indicates the potential of these materials for use in light-emitting applications. researchgate.netafjbs.com

Investigation of Electronic and Optical Phenomena for Research Applications

Third-Order Nonlinear Optical (NLO) Properties Characterization

The nonlinear optical response of Potassium 3,5-dinitrobenzoate (B1224709) has been primarily investigated through the Z-scan technique, a standard method for determining the key parameters that govern third-order NLO phenomena. rsc.orgresearchgate.net

The Z-scan technique is employed to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. aip.orgresearchgate.net In studies on KDNB single crystals, a He-Ne laser, typically at a wavelength of 632.8 nm, was used to induce the nonlinear response. aip.orgrsc.org The experiment involves translating a sample along the z-axis through the focal point of a focused laser beam and measuring the transmittance through a finite aperture in the far field.

The resulting data reveals the sign and magnitude of the nonlinear refractive index. A pre-focal peak followed by a post-focal valley in the closed-aperture Z-scan trace indicates a negative n₂, a phenomenon known as self-defocusing. researchgate.net Conversely, a valley-peak configuration signifies a positive n₂ (self-focusing). Research has yielded varying results for KDNB, with some studies reporting a negative n₂ in the order of -1.61 × 10⁻¹¹ m²/W, while others have found a positive value of 2.16 × 10⁻⁹ cm²/W. aip.orgrsc.org These differences can arise from variations in crystal quality and experimental conditions.

The open-aperture Z-scan measurement allows for the determination of the nonlinear absorption coefficient (β). aip.org Values for β have been reported as 1.11 × 10⁻⁴ cm/W and -3.05 × 10⁻⁴ m/W. aip.orgrsc.org

The third-order nonlinear susceptibility, χ⁽³⁾, is a crucial parameter that quantifies the NLO response of a material. It is a complex quantity with real and imaginary parts, which are directly related to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively. mdpi.com

The magnitude of χ⁽³⁾ for KDNB crystals has been calculated from the experimentally determined n₂ and β values. aip.orgrsc.org The reported values for χ⁽³⁾ exhibit a significant range, which is reflective of the different measured values for n₂ and β. Studies have reported χ⁽³⁾ values for KDNB in the order of 10⁻⁶ esu to 10⁻⁸ esu. aip.orgresearchgate.netrsc.org For instance, one study calculated χ⁽³⁾ to be 2.4 × 10⁻⁶ esu, while another reported a value of 8.09 × 10⁻⁸ esu. aip.orgrsc.org

Table 1: Reported Third-Order NLO Properties of Potassium 3,5-dinitrobenzoate

| Parameter | Reported Value | Wavelength (nm) | Source |

| Nonlinear Refractive Index (n₂) | 2.16 × 10⁻⁹ cm²/W | 632.8 | researchgate.net |

| Nonlinear Refractive Index (n₂) | -1.61 × 10⁻¹¹ m²/W | 632.8 | aip.org |

| Nonlinear Refractive Index (n₂) | 5.1242 × 10⁻¹² m²/W | 632.8 | researchgate.net |

| Nonlinear Absorption Coefficient (β) | 1.11 × 10⁻⁴ cm/W | 632.8 | researchgate.net |

| Nonlinear Absorption Coefficient (β) | -3.05 × 10⁻⁴ m/W | 632.8 | aip.org |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 2.4 × 10⁻⁶ esu | 632.8 | researchgate.netrsc.org |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 8.09 × 10⁻⁸ esu | 632.8 | aip.org |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 3.509 × 10⁻⁴ esu | 632.8 | researchgate.net |

Materials with a substantial third-order nonlinear optical susceptibility are essential for the development of various optoelectronic devices. researchgate.netsemnan.ac.ir The significant χ⁽³⁾ value of Potassium 3,5-dinitrobenzoate makes it a candidate for applications such as optical switching, optical power limiting, and optical signal processing. researchgate.nettjsec.in The self-defocusing or self-focusing nature of the material, indicated by the sign of n₂, is particularly relevant for applications in optical limiters and for manipulating laser beam propagation. The development of such materials is crucial for expanding technologies in optical communications and data storage. researchgate.netaip.org

Photoconductivity Studies in Crystalline Systems

Photoconductivity studies on single crystals of Potassium 3,5-dinitrobenzoate have been conducted to understand the material's response to light illumination. The research reveals that the grown crystals exhibit negative photoconductivity. researchgate.netrsc.org This means that the electrical conductivity of the material decreases when it is exposed to light. rsc.org In these studies, the photocurrent was found to be less than the dark current across a range of applied voltages. tjsec.in This behavior can be attributed to a decrease in charge carriers or their lifetime upon illumination. tjsec.in Materials demonstrating negative photoconductivity are considered for specific applications, including the fabrication of IR and UV detectors. tjsec.in

Dielectric Permittivity and Dielectric Loss Measurements as a Function of Frequency

The dielectric properties of KDNB crystals have been investigated by measuring the dielectric permittivity (constant) and dielectric loss as a function of frequency at room temperature. rsc.orgresearchgate.net These measurements provide insight into the polarization mechanisms within the crystal.

Studies show that for KDNB, both the dielectric constant and dielectric loss are high at lower frequencies and decrease as the frequency increases, eventually reaching a constant value at higher frequencies. rsc.orgresearchgate.net The high dielectric constant at low frequencies is attributed to the contribution of multiple types of polarization, including space charge, orientational, and electronic polarization. As the frequency rises, the contribution from slower polarization mechanisms like space charge and orientational polarization diminishes, leading to a drop in the dielectric constant. The low dielectric loss observed at higher frequencies suggests that the grown crystals possess a low number of defects, which is a desirable characteristic for optical applications. semnan.ac.ir

Theoretical Frameworks for Electronic Polarizability and Related Parameters

The electronic polarizability (α) is a fundamental parameter that describes the ability of an electric field to induce a dipole moment in the material's electron cloud. For Potassium 3,5-dinitrobenzoate, the electronic polarizability has been evaluated using several theoretical models. researchgate.netrsc.org

One approach involves using empirical relations to first evaluate solid-state parameters such as the plasma energy, Penn gap, and Fermi energy from the dielectric data. researchgate.netrsc.org These values are then utilized to calculate the electronic polarizability. The results have been cross-validated using other established theoretical frameworks, including the Clausius-Mossotti relation, the Lorentz-Lorentz equation, and calculations based on the optical band gap energy. researchgate.netrsc.org The consistency of the values obtained from these different theoretical methods provides a robust estimation of the electronic polarizability of the KDNB crystal. rsc.org

Empirical Relation-Based Calculations (Plasma Energy, Penn Gap, Fermi Energy)

The solid-state properties of potassium 3,5-dinitrobenzoate, such as plasma energy, Penn gap, and Fermi energy, have been evaluated using empirical relationships. researchgate.netrsc.org These parameters are fundamental to understanding the electronic structure and behavior of the material.

Plasma Energy (ħωₚ): The valence electrons in the crystal can be considered as a plasma, which collectively oscillates at a specific frequency known as the plasma frequency. The energy associated with this oscillation, the plasma energy, is calculated based on the dielectric constant of the material. For the KDNB crystal, the plasma energy (ħωₚ) was determined from the dielectric data. This value represents the energy required to excite the collective oscillations of the valence electrons. researchgate.netrsc.org

Penn Gap (Eₚ): The Penn gap is an average energy gap between the valence and conduction bands, a concept derived from the Penn model for semiconductors and insulators. It is a crucial parameter for determining the electronic polarizability of the crystal. The Penn gap for KDNB was calculated based on its plasma energy. researchgate.netrsc.org

Fermi Energy (E₣): The Fermi energy represents the highest energy level that an electron can occupy at absolute zero temperature. wikipedia.org It is a key characteristic of the electronic band structure of a solid. For the KDNB crystal, the Fermi energy was calculated based on the previously determined solid-state parameters. researchgate.netrsc.org

These empirically determined values are instrumental in further calculating other important electronic properties, such as electronic polarizability. researchgate.netrsc.org

Table 1: Calculated Solid-State Parameters for Potassium 3,5-dinitrobenzoate

| Parameter | Value | Unit |

|---|---|---|

| Plasma Energy (ħωₚ) | 14.93 | eV |

| Penn Gap (Eₚ) | 5.23 | eV |

| Fermi Energy (E₣) | 5.09 | eV |

Data sourced from research on KDNB single crystals. researchgate.netrsc.org

Comparison with Clausius–Mossotti Relation, Lorentz–Lorentz Equation, and Coupled Dipole Method

A critical validation of the empirically calculated electronic properties involves comparing them with values derived from established theoretical models. researchgate.net The electronic polarizability (α) of potassium 3,5-dinitrobenzoate, as determined from the Penn gap analysis, was compared with values obtained from the Clausius–Mossotti relation, the Lorentz–Lorentz equation, and the coupled dipole method (CDM). researchgate.netrsc.orgtjsec.in

Clausius–Mossotti Relation: This relation connects the dielectric constant (relative permittivity) of a material to its atomic or molecular polarizability. wikipedia.orgscribd.com It provides a macroscopic link to the microscopic property of polarizability. tjsec.in

Lorentz–Lorentz Equation: Similar to the Clausius–Mossotti relation, the Lorentz–Lorentz equation relates the refractive index of a substance to its polarizability. tjsec.inwikipedia.orgfupress.net

Coupled Dipole Method (CDM): This method calculates the electronic polarizability by considering the interactions between induced dipoles within the material in the presence of an electric field. tjsec.in

Research findings indicate that the electronic polarizability value estimated from the Penn gap analysis is in good agreement with the values calculated using the Clausius–Mossotti relation, the Lorentz–Lorentz equation, and the coupled dipole method. researchgate.netrsc.org This consistency across different theoretical frameworks validates the results and provides a robust understanding of the electronic polarizability of the KDNB crystal. researchgate.net

Table 2: Comparison of Electronic Polarizability (α) for Potassium 3,5-dinitrobenzoate using Different Methods

| Calculation Method | Electronic Polarizability (α) (x 10⁻²³ cm³) |

|---|---|

| From Penn Gap Analysis | 1.48 |

| From Clausius-Mossotti Relation | 1.49 |

| From Lorentz-Lorentz Equation | 1.49 |

| From Coupled Dipole Method (CDM) | 1.49 |

Data sourced from research on KDNB single crystals. researchgate.netrsc.orgtjsec.in

This strong correlation underscores the accuracy of the empirical calculations and confirms the interplay between the dielectric properties, refractive index, and electronic structure of potassium 3,5-dinitrobenzoate. researchgate.netrsc.org

Computational Chemistry and Theoretical Modeling of Potassium;3,5 Dinitrobenzoate

Density Functional Theory (DFT) Applications for Optimized Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to determine the most stable molecular configuration, known as the optimized geometry.

For the 3,5-dinitrobenzoate (B1224709) anion, a component of Potassium;3,5-dinitrobenzoate, DFT calculations have been performed to predict its structural parameters. Studies on the parent molecule, 3,5-dinitrobenzoic acid, using the B3LYP functional with a 6-311++G(d,p) basis set, have provided detailed information on bond lengths, bond angles, and dihedral angles after geometry optimization. researchgate.netnih.gov These calculations help in achieving a suitable balance between computational time and accuracy of results. researchgate.net

Quantum-chemical calculations have confirmed that the planar conformation of the 3,5-dinitrobenzoate anion is the most energetically favorable. mdpi.com The optimized structure shows the expected geometry of the benzene (B151609) ring with the carboxylate and nitro groups attached. The delocalization of electrons within the aromatic ring and the electron-withdrawing nature of the nitro groups significantly influence the bond lengths and angles of the molecule. The calculated geometric parameters from DFT studies are generally in good agreement with experimental data obtained from X-ray diffraction, thus validating the computational approach. nih.gov

| Parameter | Calculated Value (Å/°) |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.38-1.40 |

| C-C (carboxyl) | ~1.51 |

| C-O (carboxyl) | ~1.25-1.36 |

| C-N | ~1.47 |

| N-O | ~1.22 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~118-121 |

| O-C-O (carboxyl) | ~125 |

| C-C-N | ~118 |

| O-N-O | ~124 |

| Note: The values are approximate and derived from DFT studies on 3,5-dinitrobenzoic acid, which serves as a model for the anion in this compound. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic transitions. researchgate.netyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the potential for intramolecular charge transfer (ICT). researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For the 3,5-dinitrobenzoate anion, FMO analysis, typically performed using DFT calculations, reveals the distribution of electron density in these key orbitals. researchgate.netnih.gov The HOMO is generally localized over the carboxylate group and the benzene ring, while the LUMO is predominantly distributed over the electron-withdrawing nitro groups. This distribution facilitates intramolecular charge transfer from the carboxylate/aromatic ring (donor) to the nitro groups (acceptor). This ICT character is crucial for understanding the nonlinear optical (NLO) properties observed in related materials. researcher.life The analysis of these frontier orbitals helps in defining the chemical characteristics and predicting the sites for nucleophilic and electrophilic attacks. researchgate.net

| Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | - | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | - | Difference between LUMO and HOMO energies; relates to chemical reactivity and stability. |

| Note: Specific energy values for this compound require dedicated computational studies. The trends are inferred from analyses of 3,5-dinitrobenzoic acid and related compounds. researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of the 3,5-dinitrobenzoate anion, MEP analysis highlights distinct regions of electrostatic potential. researchgate.net The most negative potential is concentrated around the oxygen atoms of the carboxylate group and the nitro groups. This indicates that these sites are the most probable locations for interactions with electrophiles or positive ions, such as the potassium cation (K⁺). nih.govresearchgate.net The hydrogen atoms on the aromatic ring exhibit a positive potential, making them susceptible to nucleophilic interactions. The MEP analysis confirms that both the carboxylate and nitro groups can act as potential Lewis bases, which is reflected in the coordination patterns observed in its crystal structures. researchgate.net

Investigations into Non-Covalent Interactions within Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is essential for crystal engineering and predicting the physical properties of the solid state.

In the crystal structure of a related complex, [K(μ-DNB)(μ-HDNB)]n, X-ray crystallography reveals a three-dimensional coordination polymer where each potassium atom is coordinated to nine oxygen atoms from the dinitrobenzoate ligands. tandfonline.com This demonstrates the significant role of the electrostatic interactions between the potassium ion and the oxygen atoms of both the carboxylate and nitro groups.

In other salts containing the 3,5-dinitrobenzoate anion, studies have identified various non-covalent interactions that direct the crystal packing. These include C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent anions. nih.gov For instance, in one structure, π-π stacking links hydrogen-bonded chains into sheets, with an interplanar spacing of approximately 3.44 Å. nih.gov The analysis of these weak interactions, often aided by computational tools like Hirshfeld surface analysis, is crucial for rationalizing the supramolecular assembly of the crystal. jconsortium.com

Simulations of Spectroscopic Data for Validation and Prediction

Computational simulations of spectra, such as Fourier-transform infrared (FT-IR) and Raman, serve as a valuable tool for validating experimentally obtained data and aiding in the assignment of vibrational modes. DFT calculations are commonly used to compute the harmonic vibrational wavenumbers of a molecule in its optimized geometry. nih.gov

For 3,5-dinitrobenzoic acid, theoretical vibrational spectra have been calculated and compared with experimental FT-IR and Raman spectra. nih.gov The calculated wavenumbers, after appropriate scaling to account for anharmonicity and basis set limitations, generally show good agreement with the experimental observations. This correlation allows for unambiguous assignment of the vibrational bands to specific functional groups and modes of vibration, such as the stretching and bending of C-H, C=O, and N-O bonds. nih.gov The agreement between simulated and experimental spectra also serves to validate the accuracy of the computed molecular geometry and the chosen theoretical model. researchid.co This predictive capability is also useful in understanding how spectra might change upon coordination or interaction with other molecules. aip.org

Coordination Chemistry and Supramolecular Assembly Studies

Complexation with Macrocyclic Polyethers

The complexation of potassium ions with macrocyclic polyethers like crown ethers is a well-established field, driven by the selective binding of the cation within the hydrophilic cavity of the macrocycle. acs.org The interaction of potassium;3,5-dinitrobenzoate (B1224709) with these macrocycles introduces another layer of complexity and structural diversity.

A notable example is the synthesis and crystal structure of a complex involving potassium, the macrocyclic polyether benzo-15-crown-5 (B77314), and 3,5-dinitrobenzoic acid. scispace.com The resulting structure is specifically potassium(benzo-15-crown-5)₂[3,5-dinitrobenzoate(3,5-dinitrobenzoic acid)₂]. scispace.comcdnsciencepub.com In this "sandwich" complex, the potassium ion is encapsulated between two benzo-15-crown-5 macrocycles. nih.gov The potassium cation (with a diameter of 2.76 Å) is too large to fit into the cavity of a single 15-crown-5, which facilitates the formation of these 2:1 macrocycle-to-salt sandwich structures. nih.gov

Research has also explored the creation of ternary multi-component crystals. One such study involved 18-crown-6 (B118740), 3,5-dinitrobenzoic acid (3,5-dnba), and 4-aminobenzoic acid (4-aba). researchgate.net It was found that the shape-selective nature of 18-crown-6 preferentially binds with the protonated 4-aminobenzoic acid, leading to the formation of a ternary salt: (18-crown-6)·(C₇H₈NO₂⁺)·(C₇H₃N₂O₆⁻)·(C₇H₄N₂O₆). researchgate.net In this architecture, the amino molecules bind to the crown ether via N-H···O hydrogen bonds. researchgate.net This demonstrates how macrocycles can direct hydrogen-bonding motifs and influence the self-assembly process to create complex supramolecular structures. researchgate.net

Formation of Coordination Polymers and Discrete Complexes

Potassium;3,5-dinitrobenzoate is a versatile precursor in the synthesis of both discrete molecular complexes and extended coordination polymers. The DNB anion's ability to adopt various coordination modes is central to this versatility. cas.cz

In a complex synthesized with thallium(I), [Tl(μ-DNB)]n, a 2D coordination polymer is formed. In contrast, the potassium complex, [K(μ-DNB)(μ-HDNB)]n, forms a more intricate 3D coordination polymer. cdnsciencepub.com In the latter, the potassium atom is nine-coordinate (KO₉). cdnsciencepub.com Another study on a potassium complex with a related ligand, 2-methyl-3,5-dinitrobenzoate, also revealed a 3D polymeric network where the potassium ion has an irregular KO₉ coordination geometry. scispace.comCurrent time information in Bangalore, IN.

Beyond simple potassium salts, potassium 3,5-dinitrobenzoate serves as a key reagent for synthesizing heterometallic complexes. For instance, it has been used in the synthesis of supramolecular adducts with rare earth elements like Samarium (Sm), Gadolinium (Gd), and Dysprosium (Dy). wikipedia.org Similarly, it is a reactant in the formation of Europium-Cadmium (Eu-Cd) complexes, such as [Eu₂(MeCN)₂Cd₂(Phen)₂(3,5-Nbz)₁₀], by reacting with other metal nitrates and ligands like 1,10-phenanthroline (B135089). oup.com

Ligand Bridging Modes and Coordination Geometry

The 3,5-dinitrobenzoate (DNB) ligand exhibits remarkable versatility in its coordination to metal centers, utilizing both its carboxylate and nitro groups. cas.cz This adaptability allows for the formation of diverse and stable structures.

The carboxylate group of the DNB anion can coordinate in several ways:

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center. rsc.orgnih.gov

Bidentate Chelating-Bridging: The carboxylate group chelates one metal ion while also bridging to another. rsc.orgnih.gov

Tridentate Chelating-Bridging: The carboxylate group coordinates to metal ions using three points of attachment. rsc.orgnih.gov

Bridging Bidentate and Tridentate: The carboxylate group links two metal ions. nih.gov

In lanthanide complexes, the DNB ligand tends to coordinate primarily through the carboxylate group, which can act in monodentate, bidentate, and bridging forms. cas.cz For example, in a binuclear dysprosium(III) complex, [Dy₂(C₇H₃N₂O₆)₆(C₁₂H₈N₂)₂], the Dy(III) ions are linked by bidentate and tridentate chelating-bridging carboxylate groups, resulting in a distorted monocapped square-antiprismatic geometry for the metal centers. rsc.orgnih.gov

The nitro groups can also participate in coordination, although this is less common with 3d and lanthanide metals where coordination is dominated by the carboxylate group. cas.cz However, in a potassium 2-methyl-3,5-dinitrobenzoate polymer, the nitro groups are directly involved in coordination. Current time information in Bangalore, IN. One nitro group coordinates bidentately to a potassium ion, while the other coordinates to two separate potassium ions, one bidentately and one monodentately. scispace.comCurrent time information in Bangalore, IN.

This variety of bridging modes results in complex network structures. In the [K(μ-DNB)(μ-HDNB)]n polymer, the potassium center achieves a nine-coordinate KO₉ geometry. cdnsciencepub.com Similarly, in the polymeric structure of poly[(μ₆-2-methyl-3,5-dinitro-benzoato)potassium], each ligand bridges six K⁺ cations, leading to an irregular KO₉ polyhedron. scispace.comCurrent time information in Bangalore, IN.

Table 1: Coordination Details in Selected 3,5-Dinitrobenzoate Complexes

| Compound | Metal Ion | Coordination Number | Coordination Geometry | DNB Ligand Coordination Modes Exhibited | Reference |

| [K(μ-DNB)(μ-HDNB)]n | K⁺ | 9 | KO₉ | Bridging | cdnsciencepub.com |

| [K(C₈H₅N₂O₆)]n (2-methyl-3,5-dinitrobenzoate) | K⁺ | 9 | Irregular KO₉ polyhedron | Carboxylate: bidentate to one K⁺, monodentate to two K⁺. Nitro groups: one bidentate to a fourth K⁺, the other bidentate to a fifth K⁺ and monodentate to a sixth K⁺. | scispace.com, Current time information in Bangalore, IN. |

| [Dy₂(DNBA)₆(phen)₂] | Dy³⁺ | 9 | Distorted monocapped square-antiprism | Carboxylate: bidentate chelating, bidentate chelating-bridging, tridentate chelating-bridging. | rsc.org, nih.gov |

| [La(dnb)₃(phen)]₂·phen·2H₂O | La³⁺ | 9 | Monocapped square antiprism | Carboxylate: chelating bidentate, bridging bidentate, bridging tridentate. | nih.gov |

Role of Dinitrobenzoate Anion in Supramolecular Architectures

The 3,5-dinitrobenzoate anion is a powerful building block in supramolecular chemistry, facilitating the assembly of complex architectures through a combination of coordination bonds and non-covalent interactions. cas.cz Its rigid structure and multiple functional groups allow it to direct the formation of 1D, 2D, and 3D networks. cdnsciencepub.comdntb.gov.ua

In coordination polymers, the DNB anion's ability to bridge metal centers is fundamental to extending the structure into higher dimensions. For example, in the rubidium complex [Rb(C₇H₃N₂O₆)(C₇H₄N₂O₆)]n, bridging carboxyl groups first form a binuclear motif, which is then extended into a 2D framework by further links involving the nitro groups. researchgate.net In a potassium derivative, the ligand bridges six different potassium cations, creating a robust three-dimensional network. scispace.comCurrent time information in Bangalore, IN.

Charge Transfer Adducts and Associated Research (e.g., Spin Density, Paramagnetism)

The electron-deficient nature of the 3,5-dinitrobenzoate ring, due to the two strongly electron-withdrawing nitro groups, makes it an excellent candidate for forming charge-transfer (CT) complexes. These complexes often exhibit intense coloration and interesting magnetic properties. oup.com

A significant area of research involves the synthesis of supramolecular charge-transfer adducts by combining rare earth 3,5-dinitrobenzoates with electron-donating molecules. In one study, seven isostructural adducts of lanthanide (Ln = Sm, Gd, Tb, Dy, Ho, Er, Y) 3,5-dinitrobenzoates were synthesized using 2,3,5,6-tetramethyl-1,4-phenylenediamine (B1203765) (DAD) as an electron donor. wikipedia.org The reaction, which uses potassium 3,5-dinitrobenzoate as a starting material, yields complexes with the general formula [Ln₂(O₂CC₆H₃(NO₂)₂)₆(DMSO)₄]·4(DAD). wikipedia.org

Key Findings from Charge-Transfer Adduct Research:

Structure: X-ray diffraction analysis revealed that charge transfer between the DAD donor molecules and the binuclear 3,5-dinitrobenzoate fragments leads to stacking interactions that dictate the final supramolecular structure. wikipedia.org

Optical Properties: The formation of a significant CT complex was corroborated by optical spectroscopy. wikipedia.org

Magnetic Properties: Magnetic studies confirmed the presence of a paramagnetic ion-radical structure, which contributes to the magnetic moment of all the lanthanide complexes and is the sole source of paramagnetism in the yttrium (Y) complex, as Y³⁺ is diamagnetic. wikipedia.org Paramagnetism arises from the presence of unpaired electrons, and in these CT complexes, it is enhanced by the formation of ion-radical pairs. wikipedia.org

Spin Density: The formation of these CT adducts represents a novel approach to increasing spin density in lanthanide complexes. wikipedia.org Spin density is a measure of the spatial distribution of unpaired electrons. In the yttrium complex, the paramagnetic contribution from the CT interaction was directly measured and was observed to decrease at lower temperatures, reflecting the depopulation of the triplet state of the ion-radical pair. wikipedia.org

This research demonstrates that the 3,5-dinitrobenzoate ligand can be used to construct materials where charge transfer not only defines the supramolecular assembly but also introduces tunable magnetic properties.

Studies on Hydrogen Bonding Networks and Supramolecular Interactions

Hydrogen bonds and other non-covalent interactions are critical in defining the crystal packing and final architecture of compounds containing the this compound moiety. The dinitrobenzoate anion itself is a versatile participant in these interactions, acting as a multiple acceptor of hydrogen bonds through its carboxylate and nitro groups. researchgate.net

In the crystal structure of a potassium complex with 2-methyl-3,5-dinitrobenzoate, very weak C-H···O interactions are observed, contributing to the stability of the 3D polymeric network. scispace.comCurrent time information in Bangalore, IN. In a rubidium complex containing both 3,5-dinitrobenzoate and 3,5-dinitrobenzoic acid, a short and strong O-H···O hydrogen bond is formed between the adjacent carboxylate and carboxylic acid groups. researchgate.net

The role of these interactions becomes even more pronounced in multi-component systems. Studies on complexes of dinitrobenzoate anions with other molecules like 1,10-phenanthroline highlight a range of non-covalent forces at play, including: oup.com

π-π stacking: Interactions between the aromatic rings of the dinitrobenzoate and phenanthroline ligands.

N-O···π interactions: Interactions between the oxygen of a nitro group and the π-system of an aromatic ring.

NO₂···NO₂ interactions: Interactions between nitro groups of adjacent ligands.

These interactions are highly directional and their energy can be comparable to that of conventional hydrogen bonds, significantly influencing the structure and crystal packing. oup.com For example, in a Eu-Cd complex with 3,5-dinitrobenzoate, the aromatic anion is not involved in π-π interactions with the phenanthroline molecule, which is a different arrangement compared to its 2,4-dinitrobenzoate (B1224026) isomer, showcasing how subtle changes in ligand geometry can alter the entire supramolecular assembly. oup.com The combination of coordination bonds, hydrogen bonds, and other weak interactions allows for the precise engineering of crystal structures with desired topologies and properties.

Table 2: Hydrogen Bonding and Supramolecular Interactions in Dinitrobenzoate-Containing Structures

| Compound/System | Interacting Species | Type of Interaction Observed | Role/Effect of Interaction | Reference |

| Poly[(μ₆-2-methyl-3,5-dinitro-benzoato)potassium] | Ligand molecules | Weak C-H···O interactions | Contributes to the stability of the 3D polymeric network. | scispace.com, Current time information in Bangalore, IN. |

| [Rb(DNB)(HDNB)]n | Adjacent carboxylate and carboxylic acid groups | Short O-H···O hydrogen bond | Links components within the asymmetric unit and contributes to the overall framework. | researchgate.net |

| Ternary complex with 18-crown-6, 4-aba, and 3,5-dnba | 4-aminobenzoic acid and 18-crown-6 | N-H···O hydrogen bonds | Directs the assembly of the ternary salt by linking the amino molecule to the macrocycle. | researchgate.net |

| Eu-Cd complexes with 3,5-dinitrobenzoate and 1,10-phenanthroline | 3,5-dinitrobenzoate, phenanthroline, and metal centers | N-O···π, NO₂···NO₂, C-H···O, C-H···N | Stabilizes the crystal packing and influences the geometry of the metal centers. | oup.com |

| Rare earth 3,5-dinitrobenzoate CT adducts with DAD | DAD molecules and binuclear 3,5-dinitrobenzoate fragments | Stacking interactions driven by charge transfer | Determines the supramolecular structures of the complexes. | wikipedia.org |

Reaction Mechanism Research and Derivatization Applications

Kinetic Studies on Nucleophilic Substitution Reactions Involving Dinitrobenzoate Derivatives

The presence of two nitro groups on the aromatic ring of dinitrobenzoate derivatives makes them highly susceptible to nucleophilic attack. This has prompted extensive kinetic studies to elucidate the mechanisms of these reactions, particularly focusing on aminolysis.

Aminolysis Reaction Mechanisms

Kinetic studies on the aminolysis of dinitrobenzoate esters, such as 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) and 4-pyridyl 3,5-dinitrobenzoate, have revealed detailed reaction pathways. The reaction of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile, for instance, proceeds through both uncatalyzed and catalyzed routes. The upward curve in plots of the pseudo-first-order rate constant (kobsd) versus amine concentration is indicative of such parallel pathways.

A proposed mechanism for the catalyzed reaction involves a highly ordered, six-membered cyclic transition state. In this state, a second amine molecule facilitates the reaction by accepting a proton from the aminium part of the zwitterionic tetrahedral intermediate while simultaneously donating a proton to the aryloxyl oxygen of the leaving group, which leads to the cleavage of the C-OAr bond. Evidence for this includes a large negative entropy of activation (ΔS‡) and a normal primary deuterium (B1214612) kinetic isotope effect (DKIE).

Influence of Substituent Electronic Nature on Reaction Pathways

The electronic nature of substituents on related benzoate (B1203000) derivatives significantly governs the reaction mechanism in aminolysis. For example, in the aminolysis of 4-pyridyl X-substituted-benzoates, substrates with strongly electron-withdrawing groups in the benzoyl moiety exhibit an upward curve in plots of kobsd versus amine concentration, indicating a more complex, catalyzed reaction. Conversely, substrates with electron-donating groups show a linear relationship, suggesting a simpler, uncatalyzed mechanism.

The Hammett plot for these reactions can be nonlinear, which is not necessarily due to a change in the rate-determining step but can be attributed to the stabilization of substrates with electron-donating groups through resonance. A small ρ(X) value in the Yukawa-Tsuno plot suggests that the ratio of the rate constants for the second and reverse of the first step (k₂/k₋₁) is not significantly influenced by the nature of the substituent X.

Use as a Reagent for Derivatization in Analytical Research

The reactivity of the 3,5-dinitrobenzoate functional group, particularly in the form of 3,5-dinitrobenzoyl chloride, is harnessed for the derivatization of alcohols and amines in analytical chemistry. This process converts analytes into derivatives that are more easily identified and quantified.

Formation of Dinitrobenzoate Esters for Characterization

A primary application of 3,5-dinitrobenzoyl chloride is in the characterization of alcohols. stackexchange.com Alcohols react with 3,5-dinitrobenzoyl chloride to form the corresponding 3,5-dinitrobenzoate esters. stackexchange.com These esters are typically solid crystalline compounds with sharp, well-defined melting points, which are valuable for the identification of the original alcohol. stackexchange.com This derivatization is particularly useful for alcohols that are liquid or have low melting points in their underivatized form.

The conventional method for this derivatization involves reacting the alcohol with 3,5-dinitrobenzoyl chloride, which is itself prepared from 3,5-dinitrobenzoic acid. nih.gov A more recent, environmentally friendly approach involves the microwave-assisted direct reaction of the alcohol with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov

| Analyte Class | Derivatizing Agent | Derivative Formed | Purpose of Derivatization |

| Alcohols | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoate ester | Identification via melting point |

| Amines | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzamide | Identification and quantification |

Application in Spectroscopic Analysis Procedures

The 3,5-dinitrobenzoate derivatives are well-suited for various spectroscopic and chromatographic analytical techniques. The strong UV absorbance of the dinitroaromatic ring allows for sensitive detection in high-performance liquid chromatography (HPLC). nih.gov For instance, biogenic amines in fermented foods have been quantified by HPLC after pre-column derivatization with 3,5-dinitrobenzoyl chloride, with detection at 260 nm. nih.gov

The structures of these derivatives can be further elucidated using techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with HPLC. nih.gov Infrared (IR) spectroscopy is another tool used to characterize 3,5-dinitrobenzoate derivatives, with specific peaks corresponding to the functional groups present in the molecule.

Electrochemical Investigations and Reduction Mechanisms

The electrochemical behavior of 3,5-dinitrobenzoic acid has been investigated using cyclic voltammetry at a glassy carbon electrode. researchgate.net These studies provide insight into the reduction mechanisms of the nitro groups, which is relevant to the behavior of its potassium salt in solution.

The voltammetric analysis of 3,5-dinitrobenzoic acid reveals two distinct reduction peaks in the forward scan, indicating an irreversible and diffusion-controlled process in an acidic medium. researchgate.net These two peaks correspond to the stepwise reduction of the two nitro groups present on the aromatic ring. researchgate.net The reduction potentials are influenced by parameters such as the pH of the medium. researchgate.net

Based on these electrochemical studies, a reduction mechanism for 3,5-dinitrobenzoic acid has been proposed, which involves the sequential reduction of each nitro group. researchgate.net This is consistent with the general understanding of the electrochemical reduction of dinitroaromatic compounds, where the presence of one nitro group facilitates the reduction of the second.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of a species in solution. proquest.com In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. proquest.com This technique can provide information on the reversibility of a reaction, the number of electrons transferred, and the presence of reaction intermediates. proquest.com

Studies on 3,5-dinitrobenzoic acid at a glassy carbon electrode (GCE) have shown that it undergoes an irreversible reduction process. researchgate.netuchile.cl In a typical cyclic voltammogram of 3,5-DNBA, two distinct cathodic (reduction) peaks are observed in the forward scan, with no corresponding anodic (oxidation) peaks in the reverse scan, confirming the irreversible nature of the reduction. researchgate.net These two peaks are attributed to the stepwise reduction of the two nitro groups present on the aromatic ring. researchgate.netuchile.cl

The electrochemical reduction is found to be a diffusion-controlled process. researchgate.net The experimental parameters calculated from cyclic voltammetry studies of 3,5-dinitrobenzoic acid are summarized in the table below. It is important to note that these values are for 3,5-dinitrobenzoic acid and may vary slightly for its potassium salt.

Interactive Data Table: Electrochemical Parameters of 3,5-Dinitrobenzoic Acid

| Parameter | Value | Reference |

| Number of Electrons (n) | 12 | researchgate.net |

| Diffusion Coefficient (D) | 3.897 × 10⁻³ cm²/s | researchgate.net |

| Charge Transfer Coefficient (α) | 0.46 | researchgate.net |

| Number of Electrons in Rate Determining Step (nα) | 2 | researchgate.net |

Proposed Reduction Pathways

The electrochemical reduction of dinitroaromatic compounds generally proceeds in a stepwise manner. For 3,5-dinitrobenzoic acid, the two irreversible reduction peaks observed in cyclic voltammetry correspond to the reduction of the two nitro groups. researchgate.netuchile.cl

There is some discussion in the scientific literature regarding the final products of the reduction. One proposed pathway suggests that the first reduction peak corresponds to the reduction of one nitro group to a hydroxylamine (B1172632) derivative, and the second peak corresponds to the reduction of the second nitro group, also to a hydroxylamine. researchgate.net Another interpretation posits that the first peak is the reduction of a nitro group to hydroxylamine, and the second peak is the subsequent reduction of that hydroxylamine to an amine derivative. uchile.cl

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

In this scheme, the nitro group (-NO₂) is first reduced to a hydroxylamine group (-NHOH), which is then further reduced to an amine group (-NH₂). The two distinct peaks in the cyclic voltammogram suggest that the reduction of the two nitro groups occurs at different potentials. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring facilitates their reduction.

Advanced Research Topics and Future Directions

Exploration of Isostructural Analogues and Structural Comparisons

The investigation into isostructural analogues of potassium 3,5-dinitrobenzoate (B1224709) provides significant insights into how subtle changes in chemical composition can influence crystal packing and, consequently, the material's physical properties. A key finding in this area is that potassium 3,5-dinitrobenzoate is not isostructural with sodium 3,5-dinitrobenzoate. researchgate.net This highlights the critical role of the cation in directing the crystal architecture.

In the crystal structure of potassium 3,5-dinitrobenzoate, the potassium ion (K⁺) is surrounded by eight oxygen atoms. researchgate.net Both the cation and the 3,5-dinitrobenzoate anion are located on a twofold axis. researchgate.net The crystal structure is further stabilized by the presence of π–π interactions between the aromatic rings of the dinitrobenzoate anions. researchgate.net

| Compound | Isostructural with Potassium 3,5-dinitrobenzoate | Key Structural Features |

| Sodium 3,5-dinitrobenzoate | No | Different crystal packing due to the smaller ionic radius and coordination preference of Na⁺ compared to K⁺. |

| Potassium 3,5-dinitrobenzoate | N/A | K⁺ is surrounded by eight oxygen atoms; both cation and anion lie on a twofold axis; structure stabilized by π–π interactions. researchgate.net |

Applications in Crystal Engineering for Tailored Properties

Crystal engineering offers a powerful strategy for the rational design and synthesis of functional materials with tailored properties, and potassium 3,5-dinitrobenzoate serves as a valuable component in this field. The 3,5-dinitrobenzoate anion is an attractive building block due to its rigid structure and the presence of multiple coordination sites (carboxylate oxygen atoms and nitro group oxygen atoms), which can participate in various non-covalent interactions such as hydrogen bonding and coordination bonds.

The semi-organic nature of potassium 3,5-dinitrobenzoate (KDNB) has been explored for its third-order nonlinear optical (NLO) properties. researchgate.netrsc.org By growing single crystals of KDNB using techniques like the slow evaporation solution technique, researchers can obtain materials with high crystalline perfection suitable for optical applications. rsc.org The strategic combination of the organic 3,5-dinitrobenzoate anion with an inorganic potassium cation is a classic example of crystal engineering, where the aim is to combine the desirable characteristics of both organic and inorganic components.

The versatility of the 3,5-dinitrobenzoate ligand is further demonstrated in the synthesis of other related compounds. For instance, it has been used to create charge-transfer complexes with other organic molecules like 3-aminopyridinium and quinolinium, resulting in materials with significant NLO activity. researchgate.netresearchgate.net The formation of these complexes is driven by the electron-accepting nature of the dinitrobenzoate ring and the electron-donating properties of the co-former. This modular approach allows for the fine-tuning of the electronic and optical properties of the resulting crystals.

Future directions in the crystal engineering of dinitrobenzoate-based materials could involve the use of co-crystallization techniques with a wider range of organic molecules to create novel multi-component crystals with enhanced functionalities. The introduction of chirality or the formation of metal-organic frameworks (MOFs) using the 3,5-dinitrobenzoate linker are also promising avenues for the development of new materials for applications in areas such as asymmetric catalysis and gas storage.

| Material | Crystal Engineering Strategy | Tailored Property |

| Potassium 3,5-dinitrobenzoate (KDNB) | Combination of organic anion and inorganic cation. | Third-order nonlinear optical (NLO) properties. researchgate.netrsc.org |

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Formation of a charge-transfer complex. | Enhanced NLO activity for opto-electronic and photonic applications. researchgate.net |

| Quinolinium 3,5-dinitrobenzoate (DNBAQ) | Formation of a charge-transfer complex. | Suitability for optical limiting and switching applications. researchgate.net |

Investigation of Materials for Optical Limiting and Switching

Materials with strong nonlinear optical (NLO) properties are of great interest for applications in optical limiting and optical switching. Optical limiters are devices that exhibit high transmittance at low input light intensities and low transmittance at high input intensities, thereby protecting sensitive optical components from laser-induced damage. Optical switching involves the modulation of light by light, which is a fundamental process for all-optical data processing.

While direct studies on the optical limiting and switching capabilities of potassium 3,5-dinitrobenzoate are emerging, the investigation of closely related 3,5-dinitrobenzoate-based compounds provides strong evidence of their potential in this domain. For example, Z-scan analysis of 3-aminopyridinium 3,5-dinitrobenzoate (APDNBA) and quinolinium 3,5-dinitrobenzoate (DNBAQ) has confirmed their suitability for optical limiting and switching applications. researchgate.netresearchgate.net These materials exhibit a significant third-order NLO response, which is a key requirement for such applications.

The NLO properties of these materials, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), are crucial parameters that determine their performance in optical limiting and switching devices. The observed NLO response in these dinitrobenzoate salts is attributed to the intramolecular charge transfer within the dinitrobenzoate anion and the intermolecular charge transfer between the anion and the respective cation.

Future research should focus on a detailed characterization of the NLO properties of potassium 3,5-dinitrobenzoate single crystals using techniques such as the Z-scan method. By measuring the nonlinear refractive index and absorption coefficient at different wavelengths and laser pulse durations, a comprehensive understanding of its optical limiting and switching behavior can be obtained. Furthermore, the synthesis of new dinitrobenzoate-based materials with enhanced NLO properties through systematic modifications of the cation or the inclusion of other functional groups could lead to the development of more efficient materials for photonic applications.

| Compound | Investigated NLO Property | Potential Application |

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Third-order NLO susceptibility (χ⁽³⁾) | Optical limiting and switching. researchgate.net |

| Quinolinium 3,5-dinitrobenzoate (DNBAQ) | Third-order NLO properties | Optical limiting and switching. researchgate.net |

| Potassium 3,5-dinitrobenzoate (KDNB) | Third-order NLO properties | Potential for optical limiting and switching. researchgate.netrsc.org |

Research into Quantum Chemical Parameters and Their Correlation with Experimental Findings

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure and predicting the properties of novel materials. In the context of potassium 3,5-dinitrobenzoate and its analogues, these computational methods provide valuable insights that complement and guide experimental research.

For related compounds like 3-aminopyridinium 3,5-dinitrobenzoate, quantum chemical calculations have been employed to predict chemical stability, reactivity, and nonlinear optical character. researchgate.net These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ), which are directly related to the material's NLO response. researchgate.net The calculated values can then be compared with experimental results obtained from techniques like the Kurtz-Perry powder method and Z-scan studies to validate the theoretical models.

Furthermore, DFT calculations can elucidate the electronic transitions responsible for the observed optical properties by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the material's transparency, color, and reactivity. Molecular Electrostatic Potential (MEP) analysis, another computational tool, can identify the electron-rich and electron-deficient regions of a molecule, providing insights into its reactive sites and intermolecular interactions.

A key area of future research is the application of these quantum chemical methods to systematically study a series of dinitrobenzoate salts with different cations. By correlating the calculated quantum chemical parameters with experimentally determined properties, it is possible to establish robust structure-property relationships. This understanding can then be used to rationally design new materials with optimized properties for specific applications, such as enhanced NLO activity or tailored optical bandgaps. The synergy between theoretical calculations and experimental investigations is crucial for accelerating the discovery and development of new functional materials based on the 3,5-dinitrobenzoate scaffold.

| Quantum Chemical Parameter | Significance |

| Dipole Moment (μ) | Influences molecular polarity and intermolecular interactions. |

| Linear Polarizability (α) | Determines the linear optical response of the material. |

| Hyperpolarizabilities (β, γ) | Quantify the second and third-order nonlinear optical response. |

| HOMO-LUMO Energy Gap | Relates to the electronic excitation energy, optical transparency, and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts reactive sites for intermolecular interactions. |

Q & A

Q. What are the standard synthetic routes for potassium 3,5-dinitrobenzoate, and how is its purity validated?

Potassium 3,5-dinitrobenzoate is typically synthesized via esterification of 3,5-dinitrobenzoic acid followed by neutralization with potassium hydroxide. For example, methyl 3,5-dinitrobenzoate (CAS 2702-58-1) can be hydrolyzed under alkaline conditions to yield the potassium salt . Purity is validated using melting point analysis (107–109°C for methyl ester derivatives) , complemented by HPLC with UV detection (λ = 254 nm) and FT-IR spectroscopy to confirm functional groups (e.g., nitro stretches at ~1530 and 1350 cm⁻¹) .

Q. How is potassium 3,5-dinitrobenzoate utilized in analytical chemistry?

The compound is a key reagent for derivatizing alcohols and amines. For alcohols, it forms 3,5-dinitrobenzoate esters, which are easily crystallized and analyzed via melting point comparison or mass spectrometry . In fluorometric assays, it reacts with creatinine under alkaline conditions to generate a fluorescent product, enabling sensitive detection in biological samples .

Q. What spectroscopic methods are recommended for structural characterization?

- FT-IR : Identifies nitro (asymmetric/symmetric stretches) and carboxylate groups.

- NMR : H NMR (DMSO-d₆) reveals aromatic proton signals (δ 8.5–9.0 ppm for nitro-substituted benzene) and absence of ester protons in the potassium salt.

- XRD : Confirms crystal structure; for example, Rb-3,5-dinitrobenzoate complexes exhibit coordination geometry via carboxylate and nitro oxygen atoms .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the nonlinear optical (NLO) properties of potassium 3,5-dinitrobenzoate crystals?